molecular formula C16H18ClNOS B5663579 3-(3-chloro-2-buten-1-yl)-6-ethoxy-2-methyl-4-quinolinethiol

3-(3-chloro-2-buten-1-yl)-6-ethoxy-2-methyl-4-quinolinethiol

Cat. No. B5663579
M. Wt: 307.8 g/mol
InChI Key: DRLNLQHDPOBLOI-YHYXMXQVSA-N
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Description

Synthesis Analysis

Synthesis approaches for quinoline derivatives, including those structurally related to our compound of interest, typically involve strategic functionalization and cyclization reactions. A notable method involves 1,3-dipolar cycloaddition reactions, commonly referred to as click chemistry, which has been applied to synthesize 2-chloro-quinoline derivatives with high yields and significant biological activity (Kategaonkar et al., 2010). Additionally, practical and large-scale synthesis routes have been developed for related quinoline compounds, emphasizing efficiency and applicability for manufacturing (Bänziger et al., 2000).

Molecular Structure Analysis

The crystal and molecular structures of quinoline derivatives have been extensively studied to understand their interaction mechanisms and structural characteristics. Investigations into isomeric chloro-methylthioquinolines have revealed insights into the attractive interactions between ortho-situated heteroatoms, offering valuable information on the molecular structure of quinoline compounds (Maślanskiewicz et al., 1995).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, reactions involving ethyl 2-chloro-3-(phenylamino)but-2-enoate have been explored for the synthesis of quinolin-2(1H)-ones, demonstrating the versatility of quinoline derivatives in organic synthesis (Fretz et al., 2000).

properties

IUPAC Name

3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOS/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)18-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,20)/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNLQHDPOBLOI-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=S)CC=C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=S)C/C=C(/C)\Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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